3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid

GABA aminotransferase HCV NS3 protease regioisomer selectivity

3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid (CAS 81982‑56‑1) is a synthetic β‑amino acid derivative bearing an acid‑labile tert‑butoxycarbonyl (Boc) protecting group on the amine and a gem‑difluoro substitution at C4. The compound has a molecular weight of 239.22 g mol⁻¹, a molecular formula of C₉H₁₅F₂NO₄, and commercial specifications commonly report a purity of ≥97%.

Molecular Formula C9H15F2NO4
Molecular Weight 239.22 g/mol
CAS No. 81982-56-1
Cat. No. B1369501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid
CAS81982-56-1
Molecular FormulaC9H15F2NO4
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C(F)F
InChIInChI=1S/C9H15F2NO4/c1-9(2,3)16-8(15)12-5(7(10)11)4-6(13)14/h5,7H,4H2,1-3H3,(H,12,15)(H,13,14)
InChIKeyXHWAYUNOUVDRCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid (CAS 81982-56-1): A Boc-Protected Gem-Difluoro β-Amino Acid for Specialized Peptide and Probe Synthesis


3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid (CAS 81982‑56‑1) is a synthetic β‑amino acid derivative bearing an acid‑labile tert‑butoxycarbonyl (Boc) protecting group on the amine and a gem‑difluoro substitution at C4. The compound has a molecular weight of 239.22 g mol⁻¹, a molecular formula of C₉H₁₅F₂NO₄, and commercial specifications commonly report a purity of ≥97% [1]. This building block is employed primarily in solid‑ and solution‑phase peptide synthesis where orthogonal protection and fluorinated conformational control are required.

Why 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid Cannot Be Replaced by Common In‑Class Analogs Without Re‑validating Activity


Close structural analogs—such as the 2‑amino regioisomer Boc‑2‑amino‑4,4‑difluorobutyric acid (CAS 252357‑43‑0) or the non‑fluorinated Boc‑β‑alanine—are not interchangeable with the target compound. The position of the amino group (β‑ vs. α‑amino acid) determines the conformational preferences and biological target selectivity of the deprotected amino acid [1], while the gem‑difluoro motif imposes stereoelectronic constraints that strongly bias the conformational ensemble relative to non‑fluorinated or mono‑fluorinated analogues [2]. Substituting any of these structural elements alters the pharmacophore, invalidates established structure‑activity relationships, and requires de‑novo validation of every downstream application.

Quantitative Differentiation Evidence for 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid


Regioisomer-Dependent Biological Target Selectivity: GABA‑T Inhibition vs. HCV NS3 Protease Affinity

Upon Boc removal, the 3‑amino‑4,4‑difluorobutanoic acid scaffold acts as a potent, irreversible, active‑site‑directed inhibitor of γ‑aminobutyric acid aminotransferase (GABA‑T) [1]. In contrast, the 2‑amino regioisomer ((±)‑4,4‑difluoro‑2‑aminobutyric acid, difluoroAbu) exhibits no reported GABA‑T activity but instead serves as a P1 cysteine mimetic in HCV NS3 protease inhibitors with a Ki of 30 nM [2]. Simply substituting the 2‑amino regioisomer for the 3‑amino scaffold would redirect activity from a central nervous system target to a viral protease, fundamentally altering the pharmacological profile.

GABA aminotransferase HCV NS3 protease regioisomer selectivity

β‑Amino Acid Scaffold Confers Enhanced Metabolic Stability Compared to α‑Amino Acid Analogues

Peptides incorporating β‑amino acids are inherently resistant to proteolytic degradation by common peptidases and exhibit extended in‑vivo half‑lives [1]. The target compound provides a β‑amino acid core that, upon incorporation into peptide chains, creates a backbone‑homologated amide bond that is not recognized by canonical α‑peptide‑cleaving enzymes. In vitro incubation studies with porcine liver esterase as a model of human hydrolases have demonstrated that β‑amino acid conjugates are more stable than their α‑amino acid counterparts, although quantitative stability ratios remain system‑dependent [2].

metabolic stability protease resistance β‑peptide

Gem‑Difluoro Substitution Biases Conformational Ensembles Toward Receptor‑Selective States

The C4 gem‑difluoro substituent in the target compound exerts stereoelectronic effects that restrict conformational freedom relative to non‑fluorinated β‑amino acids. Selectively fluorinated GABA analogues, including difluoro‑β‑amino acids, adopt different conformational distributions that translate into distinct selectivity patterns at GABA(A), GABA(B), and GABA(C) receptors [1]. While compound‑specific subtype selectivity data for the Boc‑protected precursor are not published, the conformational bias is a direct consequence of the C–F bond stereoelectronics inherent to the target compound’s core structure.

conformational control stereoelectronic effects GABA receptor subtypes

Validated Application Scenarios for 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid Derived from Quantitative Evidence


Synthesis of Irreversible GABA‑T Inhibitor Probes for Neuroscience Research

The Boc‑protected precursor can be deprotected on‑demand to release 3‑amino‑4,4‑difluorobutanoic acid, a literature‑validated irreversible inhibitor of GABA‑T. This enables preparation of activity‑based probes or covalent enzyme inactivators for studying GABA metabolism in the central nervous system [1]. The Boc group allows incorporation into larger peptidic or peptidomimetic scaffolds prior to final acidolytic deprotection.

Engineering Metabolically Stable Peptide Therapeutics

Incorporation of the β‑amino acid scaffold into peptide chains replaces the natural α‑amide bond with a β‑peptide linkage that is resistant to proteolytic cleavage. This strategy is supported by class‑level evidence demonstrating enhanced peptide half‑life in the presence of peptidases and in in‑vivo models [2]. The Boc protecting group permits standard solid‑phase peptide synthesis workflows.

Conformationally Biased Building Block for GABA Receptor Ligand Design

The gem‑difluoro group restricts the conformational flexibility of the amino acid backbone, a property that has been exploited in fluorinated GABA analogues to achieve subtype‑selective receptor binding. Researchers developing ligands with selectivity for GABA(A), GABA(B), or GABA(C) receptors can use this building block to pre‑organize the pharmacophore into the bioactive conformation [3].

Quote Request

Request a Quote for 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.